1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring fused with a benzodiazole moiety. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry. It is classified under the category of benzodiazoles, which are known for their diverse pharmacological properties.
The compound is cataloged under several identifiers, including the CAS number 1803590-76-2 and the molecular formula C12H20ClN3. Its systematic classification places it within the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the molecule, enhancing its solubility in water and biological systems .
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride typically involves several key steps:
The molecular structure of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride can be described as follows:
This configuration contributes to its potential biological activity by influencing its interaction with various biological targets .
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these transformations .
The mechanism of action for 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is primarily based on its interactions with specific molecular targets such as enzymes or receptors. The three-dimensional structure provided by the pyrrolidine ring enhances binding affinity and selectivity towards these targets.
This compound may modulate various biological pathways by either inhibiting or activating target proteins, leading to significant physiological effects that could be explored further in pharmacological studies .
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings .
The compound has several important applications across different scientific disciplines:
The construction of the 4,5,6,7-tetrahydro-1H-benzimidazole (tetrahydrobenzimidazole) scaffold represents the foundational step in synthesizing the target compound. This process typically employs acid-catalyzed cyclocondensation between cyclohexane-1,2-dione derivatives and N-methyl-o-phenylenediamine analogs. The reaction proceeds through an initial Schiff base formation, followed by thermally-induced cyclodehydration. Key regioselective challenges arise during the C2-substitution, where conventional methods often yield mixtures of 2-substituted and 1,2-disubstituted products. Advanced catalytic systems have resolved these issues, as demonstrated by Montmorillonite K10-catalyzed reactions achieving >98% regioselectivity for 1-methyl-2-substituted benzimidazolines under solvent-free conditions [8].
The N1-methylation regiochemistry is critically controlled by stoichiometric ratios – employing a 1:1 molar ratio of diamine to carbonyl precursor favors 2-substituted products, while a 1:2 ratio directs formation of 1,2-disubstituted derivatives. This specificity is essential given that N1-methylation significantly influences the compound's pharmacological profile by modulating basicity and hydrogen-bonding capacity [1] [7]. Lewis acid catalysts (notably Er(OTf)₃) enhance reaction efficiency by activating carbonyl groups toward nucleophilic attack while suppressing oxidative byproduct formation [8].
Table 1: Catalyst Performance in Benzodiazole Core Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
Montmorillonite K10 | 60 | 0.5 | >98 (2-substituted) | 81.2 |
Er(OTf)₃ | 80 | 1.5 | 95 (1,2-disubstituted) | 89.7 |
SiO₂/ZnCl₂ | 120 | 4 | 85 (2-substituted) | 76 |
Amberlite IR-120 | Reflux | 6 | 90 (1,2-disubstituted) | 82 |
Introduction of the pyrrolidin-2-yl group at the C2 position employs nucleophilic displacement strategies, capitalizing on the activated heterocyclic carbon's electrophilicity. Two predominant methodologies exist: (1) direct condensation between 2-chloromethylpyrrolidine and the preformed tetrahydrobenzimidazole core, and (2) stepwise assembly via 2-unsubstituted intermediates followed by transition-metal catalyzed coupling. The former approach utilizes SN₂ reactions in polar aprotic solvents (DMF, acetonitrile), where the benzimidazole nitrogen acts as nucleophile toward electrophilic pyrrolidine derivatives .
Critical stereochemical considerations emerge during pyrrolidine incorporation. Chiral pyrrolidin-2-ylmethanol derivatives enable asymmetric synthesis, though racemization risks necessitate careful temperature control below 40°C. Recent advances employ in situ activation of pyrrolidine carbinols using thionyl chloride or PBr₃, generating reactive intermediates that couple efficiently with tetrahydrobenzimidazoles within 2-3 hours. Microwave assistance reduces racemization to <5% while accelerating reaction kinetics 8-fold compared to conventional heating [6] [8]. Solvent selection profoundly influences stereochemical outcomes – non-polar solvents (toluene) favor retention of configuration, while polar solvents (DMSO) promote partial racemization.
Table 2: Solvent Effects on Pyrrolidine Incorporation Efficiency
Solvent | Temperature (°C) | Reaction Time (h) | Racemization (%) | Yield (%) |
---|---|---|---|---|
DMF | 80 | 3 | 12 | 78 |
Acetonitrile | 65 | 4 | 8 | 82 |
Toluene | 110 | 6 | <2 | 75 |
DMSO | 90 | 2.5 | 25 | 85 |
THF | 65 | 5 | 10 | 80 |
Conversion of the free base to its dihydrochloride salt serves dual purposes: enhancing aqueous solubility (crucial for pharmacological applications) and improving crystalline stability. Titration studies reveal two distinct protonation events: the first (pKa ≈ 8.3) corresponds to benzimidazole N3 protonation, while the second (pKa ≈ 10.1) involves the pyrrolidine nitrogen [1]. Optimal salt formation employs ethereal HCl (2.05-2.10 equivalents) in anhydrous ethanol at 0-5°C, producing high-purity dihydrochloride crystals after anti-solvent precipitation (typically cold diethyl ether) [6].
Stoichiometric precision is paramount – HCl deficiency yields hygroscopic mono-hydrochloride salts, while excess acid promotes degradation through imidazole ring opening. Crystallography confirms the dihydrochloride exists as a zwitterion with chloride ions hydrogen-bonded to N⁺-H groups (N···Cl distance: 3.15Å). Salt formation elevates water solubility from <0.1 mg/mL (free base) to >50 mg/mL, attributable to the compound's increased polarity and ionic character [1]. The crystalline dihydrochloride exhibits superior thermal stability (decomposition >250°C) compared to the amorphous free base.
Table 3: Salt Formation Optimization Parameters
HCl Equivalents | Solvent System | Temperature (°C) | Purity (%) | Crystalline Form | Solubility (mg/mL) |
---|---|---|---|---|---|
1.8 | Ethanol/ether | 0 | 87 | Hygroscopic powder | 12 |
2.0 | Ethanol/ether | 0 | 99 | Platelet crystals | 52 |
2.1 | Ethanol/ether | 0 | 98 | Needle crystals | 55 |
2.5 | Ethanol/ether | 0 | 91 | Amorphous solid | 58 |
2.0 | Methanol/acetone | -10 | 97 | Microcrystalline | 48 |
Microwave irradiation revolutionizes the synthesis of this structurally complex benzodiazole derivative by accelerating key steps while enhancing regioselectivity and reducing solvent consumption. The cyclocondensation and N-alkylation steps benefit most dramatically, with reaction time reductions of 15-20× observed versus conventional heating [4] [8]. Solvent-free microwave protocols employ supported reagents on silica or alumina, where the inorganic matrix absorbs microwave energy and transfers it directly to reactants. This approach achieves near-quantitative yields (98.5%) in 2-phenylbenzimidazole formation within 7 minutes at 300W – a methodology directly transferable to the tetrahydrobenzimidazole series [8].
Catalyst recycling under microwave conditions demonstrates significant sustainability advantages. Er(OTf)₃ maintains catalytic activity over five cycles in benzimidazole synthesis with <5% efficiency loss, while Montmorillonite K10 remains effective for three cycles before requiring regeneration. Microwave-specific parameters require optimization: continuous power delivery causes localized overheating, whereas pulsed irradiation (10s on/5s off cycles) maintains temperature homogeneity. This technique proves indispensable for acid-sensitive intermediates, preventing decomposition during prolonged heating [5] [8].
Table 4: Conventional vs. Microwave-Assisted Synthesis Comparison
Synthetic Step | Conventional Method | Microwave Method | Yield Increase (%) | Time Reduction | Energy Savings (kWh/mol) |
---|---|---|---|---|---|
Benzodiazole cyclization | 120°C, 8h (reflux) | 150°C, 15min (300W) | 82 → 95 | 32× | 85 |
Pyrrolidine coupling | 80°C, 4h (DMF) | 100°C, 8min (250W) | 78 → 93 | 30× | 78 |
Dihydrochloride crystallization | 2h (stirring) | 15min (pulsed irradiation) | - | 8× | 65 |
Overall process | 14h | 45min | 62 → 89 | 18.7× | 76 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9